molecular formula C13H8ClIO B1613226 4'-Chloro-3-iodobenzophenone CAS No. 99847-41-3

4'-Chloro-3-iodobenzophenone

Cat. No.: B1613226
CAS No.: 99847-41-3
M. Wt: 342.56 g/mol
InChI Key: QTQRRDGLXXELQP-UHFFFAOYSA-N
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Description

4’-Chloro-3-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms at the 4’ and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Chloro-3-iodobenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 4’-Chloro-3-iodobenzophenone can be prepared by coupling 4-chlorobenzophenone with an appropriate iodinated arylboronic acid under mild conditions .

Another method involves the direct iodination of 4’-Chlorobenzophenone using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of 4’-Chloro-3-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of 4’-Chloro-3-iodobenzophenone can yield the corresponding alcohols or amines.

Major Products Formed

    Substitution: Substituted benzophenones with various functional groups.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-iodobenzophenone depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. The molecular targets and pathways involved in its reactions include:

Comparison with Similar Compounds

4’-Chloro-3-iodobenzophenone can be compared with other halogenated benzophenones, such as:

The uniqueness of 4’-Chloro-3-iodobenzophenone lies in the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

(4-chlorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRRDGLXXELQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641503
Record name (4-Chlorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99847-41-3
Record name (4-Chlorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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